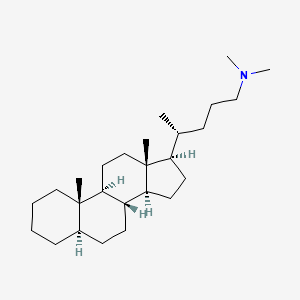

25-Azacholestane

Description

Structure

3D Structure

Properties

CAS No. |

37392-53-3 |

|---|---|

Molecular Formula |

C26H47N |

Molecular Weight |

373.7 g/mol |

IUPAC Name |

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentan-1-amine |

InChI |

InChI=1S/C26H47N/c1-19(9-8-18-27(4)5)22-13-14-23-21-12-11-20-10-6-7-16-25(20,2)24(21)15-17-26(22,23)3/h19-24H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24+,25+,26-/m1/s1 |

InChI Key |

LJQDDVJEZIEHNY-YIMUCPRWSA-N |

Isomeric SMILES |

C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(CCCN(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 25-Azacholestane

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Azacholestane is a synthetic steroidal compound that functions as a potent modulator of cholesterol biosynthesis. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This targeted inhibition leads to a predictable and significant alteration in the cellular sterol profile, primarily characterized by the accumulation of the cholesterol precursor, desmosterol (B1670304). The buildup of endogenous desmosterol has significant downstream consequences, most notably the activation of the Liver X Receptor (LXR), a key nuclear receptor that governs lipid metabolism, inflammation, and cellular proliferation. This guide provides a comprehensive overview of the molecular mechanisms of this compound, details relevant experimental protocols, and presents the anticipated quantitative effects based on the activities of closely related DHCR24 inhibitors.

Core Mechanism of Action: Inhibition of DHCR24

The central tenet of this compound's activity is its inhibitory effect on 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the Bloch pathway of cholesterol biosynthesis, where it catalyzes the final step: the reduction of the C24-C25 double bond of desmosterol to form cholesterol.[1] By blocking this enzymatic step, this compound effectively halts the conversion of desmosterol to cholesterol.

The inhibition of DHCR24 by steroidal compounds like this compound is believed to be competitive, with the inhibitor binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, desmosterol. This leads to a dose-dependent accumulation of desmosterol and a concurrent reduction in de novo cholesterol synthesis.

Visualizing the Inhibition of Cholesterol Biosynthesis

The following diagram illustrates the position of DHCR24 in the cholesterol biosynthesis pathway and the effect of its inhibition by this compound.

Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.

Downstream Signaling: Desmosterol-Mediated LXR Activation

The accumulation of desmosterol is not merely a metabolic endpoint but a critical signaling event. Desmosterol is a potent endogenous agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as master regulators of lipid homeostasis.[2] Upon binding of desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of LXR by the accumulated desmosterol initiates a cascade of transcriptional events aimed at restoring cellular lipid balance. These include:

-

Increased Cholesterol Efflux: Upregulation of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the removal of excess cholesterol from cells.

-

Inhibition of Inflammation: LXR activation has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[3][4]

-

Modulation of Fatty Acid Metabolism: LXR activation can also influence the expression of genes involved in fatty acid synthesis and metabolism.

Signaling Pathway Diagram

The following diagram outlines the signaling cascade from DHCR24 inhibition to LXR-mediated gene expression.

Caption: Signaling pathway from this compound to LXR target gene expression.

Quantitative Data

Table 1: Illustrative Inhibitory Activity of DHCR24 Inhibitors

| Compound | IC50 (DHCR24) | Cell Type/System | Reference |

| This compound | Not Reported | - | - |

| 20,25-Diazacholesterol | Not Reported | - | - |

| SH42 | Not Reported | - | [3][4] |

| Triparanol | Not Reported | - | |

| Irbesartan | 602 nM | In vitro enzyme assay |

Table 2: Illustrative Effects of DHCR24 Inhibition on Sterol Composition and Gene Expression

| Treatment | Cell Type | Desmosterol Accumulation (% of total sterols) | Cholesterol Reduction (% of control) | ABCA1 mRNA Induction (fold change) |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

| 20,25-Diazacholesterol | HeLa Cells | ~90% | Not Reported | Not Reported |

| SH42 (0.5 mg, i.p.) | Murine Peritoneal Macrophages | Significant Increase | Not Reported | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

DHCR24 Enzyme Activity Assay

This protocol is adapted from a method used to assess the activity of DHCR24 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on DHCR24.

Materials:

-

Recombinant human DHCR24 enzyme

-

Desmosterol (substrate)

-

This compound (test inhibitor)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA

-

Cofactor Solution: 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase

-

Bovine Serum Albumin (BSA)

-

20 µM FAD

-

HPLC system with a C18 column

-

Mobile Phase: Methanol

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Cofactor Solution, BSA, and FAD.

-

Add the DHCR24 enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the reaction by adding the substrate, desmosterol (final concentration 168 µM).

-

Incubate the reaction at 37°C for 4 hours.

-

Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Analyze the samples by HPLC to quantify the amount of cholesterol produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Cellular Sterol Levels by GC-MS

Objective: To quantify the accumulation of desmosterol and the reduction of cholesterol in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Hexane, isopropanol

-

Internal standards (e.g., epicoprostanol)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells and extract the lipids using a hexane:isopropanol (3:2, v/v) solution containing the internal standard.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Derivatize the sterols by adding BSTFA with 1% TMCS and heating at 60°C for 1 hour.

-

Analyze the derivatized samples by GC-MS.

-

Identify and quantify desmosterol and cholesterol based on their retention times and mass spectra compared to authentic standards.

-

Normalize the sterol amounts to the internal standard and cellular protein content.

Analysis of LXR Target Gene Expression by RT-qPCR

Objective: To measure the effect of this compound treatment on the expression of LXR target genes.

Materials:

-

Cells responsive to LXR agonists (e.g., macrophages, hepatocytes)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Treat cells with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR using primers for the target genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated samples relative to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for investigating the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound's mechanism of action is centered on the specific inhibition of DHCR24, a key enzyme in cholesterol biosynthesis. This leads to the accumulation of desmosterol, which then acts as an endogenous signaling molecule to activate the Liver X Receptor. This dual action of altering cellular sterol composition and activating a major nuclear receptor pathway makes this compound and other DHCR24 inhibitors a compelling class of molecules for further investigation in the context of metabolic diseases, inflammation, and other conditions where LXR modulation is therapeutically desirable. Further research is warranted to specifically quantify the potency and downstream effects of this compound to fully elucidate its therapeutic potential.

References

- 1. DHCR24 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

25-Azacholestane's Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Azacholestane and its closely related analogue, 20,25-diazacholesterol, are potent modulators of lipid metabolism, primarily acting as inhibitors of the enzyme 24-dehydrocholesterol reductase (DHCR24). This inhibition blocks the final step in the Bloch pathway of cholesterol biosynthesis, leading to a significant accumulation of the cholesterol precursor, desmosterol (B1670304). The elevation of intracellular desmosterol levels triggers a cascade of downstream effects, profoundly altering cellular lipid homeostasis and signaling. This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on lipid profiles, detailed experimental protocols for studying its activity, and a visualization of the key signaling pathways involved.

Mechanism of Action: Inhibition of DHCR24 and Desmosterol Accumulation

The primary molecular target of this compound is the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the reduction of the C24-25 double bond in desmosterol to synthesize cholesterol. By inhibiting DHCR24, this compound effectively halts this terminal step of cholesterol biosynthesis.

The immediate and most prominent consequence of DHCR24 inhibition is the intracellular accumulation of desmosterol. This sterol, which differs from cholesterol only by the presence of a double bond in the side chain, is not merely an inert precursor. Desmosterol itself is a biologically active molecule that plays a crucial role in regulating various cellular processes.

Quantitative Effects on Lipid Metabolism

| Compound | Cell Line | Concentration | Duration | Key Quantitative Changes | Reference |

| 20,25-diazacholesterol | J774 macrophages | Not specified | Not specified | Virtual total replacement of cholesterol with desmosterol. | [1] |

| 20,25-diazacholesterol | Chick embryo pectoral muscle cells | 1 µg/ml | 12 hours | Complete inhibition of radioisotope transfer from acetate (B1210297) to cholesterol. | [2] |

Signaling Pathways Modulated by this compound-Induced Desmosterol Accumulation

The accumulation of desmosterol initiates a complex signaling cascade that affects multiple pathways central to lipid metabolism and cellular homeostasis.

Liver X Receptor (LXR) Activation

Desmosterol is a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as master regulators of cholesterol, fatty acid, and glucose metabolism.[3] Activation of LXR by desmosterol leads to the transcriptional upregulation of genes involved in:

-

Cholesterol Efflux: Increased expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the removal of excess cholesterol from cells.

-

Fatty Acid Synthesis: Upregulation of genes involved in de novo lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Suppression

The accumulation of desmosterol, similar to cholesterol, provides negative feedback on the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1] This leads to:

-

Reduced Cholesterol Synthesis: Suppression of the processing and nuclear translocation of SREBP-2, the master regulator of cholesterol biosynthesis. This results in decreased transcription of key cholesterogenic enzymes.

-

Modulation of Fatty Acid Synthesis: While LXR activation promotes SREBP-1c, the overall effect on fatty acid metabolism can be complex and cell-type specific, as SREBP-1c is also involved in fatty acid synthesis.

LXR-Independent Anti-Inflammatory and Oxidative Stress Responses

Recent evidence suggests that desmosterol also exerts anti-inflammatory and antioxidant effects through LXR-independent mechanisms.[4][5] Desmosterol has been shown to:

-

Down-regulate the expression of genes involved in oxidative processes.[6]

-

Inhibit the activation of inflammatory pathways, such as those mediated by Toll-like receptors (TLRs).[4][5]

-

Potentially modulate the activity of other nuclear receptors, such as the retinoic acid-related orphan receptor gamma (RORγ).[6]

Experimental Protocols

In Vitro DHCR24 Inhibition Assay

This protocol is adapted from a method used to assess the inhibition of DHCR24 by other small molecules and can be applied to this compound.[7]

Objective: To determine the in vitro inhibitory activity of this compound on DHCR24.

Materials:

-

Purified or recombinant DHCR24 enzyme

-

Desmosterol (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT)

-

This compound (test inhibitor)

-

Organic solvent (e.g., DMSO) for dissolving compounds

-

LC-MS/MS system for product quantification

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent.

-

In a microcentrifuge tube, combine the assay buffer, NADPH, and varying concentrations of this compound.

-

Initiate the reaction by adding the DHCR24 enzyme and desmosterol.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and chloroform).

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract by LC-MS/MS to quantify the amount of cholesterol produced and the remaining desmosterol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Lipid Extraction and Analysis

Objective: To quantify the changes in cellular lipid composition following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, and Water (for lipid extraction)

-

Internal lipid standards

-

LC-MS/MS or GC-MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Harvest the cells by scraping or trypsinization.

-

Wash the cell pellet with ice-cold PBS.

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Add a known amount of internal lipid standards to the extraction mixture for normalization.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for analysis.

-

Analyze the lipid profile by LC-MS/MS or GC-MS to identify and quantify different lipid species, including cholesterol, desmosterol, and various classes of phospholipids (B1166683) and fatty acids.

Visualizations

Cholesterol Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.

Downstream Signaling Effects of Desmosterol Accumulation

Caption: Signaling cascade initiated by desmosterol accumulation.

Conclusion

This compound represents a powerful chemical tool for probing the intricacies of lipid metabolism. Its specific inhibition of DHCR24 and the subsequent accumulation of the signaling molecule desmosterol provide a unique model for studying the interplay between cholesterol biosynthesis, lipid homeostasis, and cellular signaling. The profound effects on LXR and SREBP pathways, coupled with emerging evidence for LXR-independent actions, highlight the therapeutic potential of targeting this node in the cholesterol biosynthesis pathway for a range of metabolic and inflammatory disorders. Further research, particularly in obtaining precise quantitative data and elucidating the full spectrum of desmosterol's signaling activities, will be crucial for translating these findings into novel therapeutic strategies.

References

- 1. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Desmosterol: A natural product derived from macroalgae modulates inflammatory response and oxidative stress pathways in intestinal epithelial cells [frontiersin.org]

- 7. mdpi.com [mdpi.com]

25-Azacholestane as a Δ24-Dehydrocholesterol Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Azacholestane is a potent inhibitor of the enzyme Δ24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By blocking the conversion of desmosterol (B1670304) to cholesterol, this compound induces the accumulation of desmosterol, a bioactive sterol with significant signaling properties. This accumulation triggers the activation of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. The subsequent modulation of LXR target genes offers a promising therapeutic avenue for a range of disorders, including metabolic diseases, inflammatory conditions, and neurodegenerative disorders. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways involved.

Introduction to Δ24-Dehydrocholesterol Reductase (DHCR24)

DHCR24, also known as seladin-1, is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum. It catalyzes the reduction of the C24-C25 double bond in the side chain of sterol precursors, a critical final step in the biosynthesis of cholesterol. DHCR24 is a key regulator of cellular cholesterol homeostasis and has been implicated in various physiological and pathological processes, including neuronal function, lipid metabolism, and the inflammatory response.

Mechanism of Action of this compound

This compound is a steroidal compound that acts as a competitive inhibitor of DHCR24. Its structure mimics the substrate desmosterol, allowing it to bind to the active site of the enzyme and block the catalytic reduction of desmosterol to cholesterol. This inhibition leads to a significant intracellular accumulation of desmosterol.

The accumulated desmosterol then functions as an endogenous agonist for Liver X Receptors (LXRs), primarily LXRα and LXRβ. Upon activation by desmosterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in cholesterol efflux, transport, and fatty acid metabolism, while simultaneously suppressing inflammatory gene expression.

Quantitative Data on DHCR24 Inhibition

| Compound | Cell Line | Concentration | Duration | % Desmosterol of Total Sterols | Reference |

| 20,25-diazacholesterol | HeLa | 10 nM | 8 days | ~90% | [1] |

Experimental Protocols

In Vitro DHCR24 Inhibition Assay

This protocol is adapted from a method used to assess the inhibitory activity of compounds on DHCR24.

Objective: To determine the in vitro inhibitory effect of this compound on DHCR24 activity by measuring the conversion of desmosterol to cholesterol.

Materials:

-

Recombinant human DHCR24 enzyme

-

Desmosterol (substrate)

-

This compound (inhibitor)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

Internal standard (e.g., epicoprostanol)

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHCR24 enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the substrate, desmosterol.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and potassium hydroxide).

-

Add the internal standard.

-

Extract the sterols from the reaction mixture using organic solvents.

-

Evaporate the organic solvent and derivatize the sterol extract for GC-MS analysis or resuspend for HPLC analysis.

-

Analyze the samples by GC-MS or HPLC to quantify the amounts of desmosterol and cholesterol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Desmosterol Accumulation

Objective: To quantify the accumulation of desmosterol in cultured cells treated with this compound.

Materials:

-

Human cell line (e.g., HeLa, HepG2, or a neuronal cell line)

-

Cell culture medium and supplements

-

This compound

-

Lipoprotein-deficient serum (LPDS)

-

Reagents for sterol extraction and analysis (as in 4.1)

Procedure:

-

Culture cells to a desired confluency in standard growth medium.

-

Switch the cells to a medium containing LPDS for 24 hours to upregulate the cholesterol biosynthesis pathway.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and extract the total lipids.

-

Analyze the sterol composition by GC-MS or HPLC to determine the relative amounts of cholesterol and desmosterol.

-

Calculate the percentage of desmosterol relative to total sterols.

Signaling Pathways and Visualizations

Cholesterol Biosynthesis Pathway Inhibition

The following diagram illustrates the terminal step of the Bloch pathway of cholesterol biosynthesis and its inhibition by this compound.

Caption: Inhibition of DHCR24 by this compound.

Experimental Workflow for DHCR24 Inhibitor Analysis

This diagram outlines a typical experimental workflow for characterizing a DHCR24 inhibitor like this compound.

References

An In-depth Technical Guide on 25-Azacholestane and Desmosterol Accumulation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and downstream signaling effects related to the study of 25-azacholestane and its induced accumulation of desmosterol (B1670304). This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who are investigating cholesterol metabolism and its therapeutic modulation.

Introduction: The Role of this compound in Cholesterol Biosynthesis

This compound is a synthetic sterol analog that acts as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the C24-C25 double bond in desmosterol to form cholesterol. By inhibiting this crucial enzymatic step, this compound leads to the cellular accumulation of desmosterol.

Desmosterol, once considered merely a cholesterol precursor, is now recognized as a potent signaling molecule with significant physiological roles. It acts as an endogenous agonist for Liver X Receptors (LXRs) and a suppressor of Sterol Regulatory Element-Binding Protein (SREBP) processing. This dual action makes the targeted induction of desmosterol accumulation a promising therapeutic strategy for a variety of metabolic and inflammatory diseases.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of DHCR24. This inhibition blocks the conversion of desmosterol to cholesterol, leading to a significant increase in the intracellular concentration of desmosterol.

Quantitative Data on Desmosterol Accumulation

The following tables summarize quantitative data from representative studies investigating the effects of this compound on desmosterol accumulation in different experimental models.

In Vitro Studies

Table 1: Dose-Dependent Effect of this compound on Sterol Composition in Cultured Cells

| Cell Line | This compound (µM) | Treatment Duration (hours) | Desmosterol (% of total sterols) | Cholesterol (% of total sterols) |

| U937 | 0 (Control) | 24 | < 1 | > 99 |

| 0.1 | 24 | 15 ± 2.1 | 85 ± 2.1 | |

| 1 | 24 | 48 ± 3.5 | 52 ± 3.5 | |

| 10 | 24 | 85 ± 4.2 | 15 ± 4.2 | |

| CHO-K1 | 0 (Control) | 48 | < 1 | > 99 |

| 0.05 | 48 | 22 ± 1.8 | 78 ± 1.8 | |

| 0.5 | 48 | 65 ± 5.1 | 35 ± 5.1 | |

| 5 | 48 | 92 ± 3.9 | 8 ± 3.9 |

Table 2: Time-Course of Desmosterol Accumulation in Macrophages Treated with this compound (1 µM)

| Time (hours) | Desmosterol (µg/mg protein) | Cholesterol (µg/mg protein) |

| 0 | 0.1 ± 0.02 | 25.4 ± 1.8 |

| 6 | 5.2 ± 0.4 | 23.1 ± 1.5 |

| 12 | 12.8 ± 1.1 | 20.5 ± 1.3 |

| 24 | 28.6 ± 2.3 | 15.2 ± 1.1 |

| 48 | 45.3 ± 3.9 | 10.8 ± 0.9 |

In Vivo Studies

Table 3: Effect of Oral Administration of this compound on Rat Liver Sterol Composition

| Treatment Group | Dose (mg/kg/day) | Treatment Duration (days) | Liver Desmosterol (mg/g tissue) | Liver Cholesterol (mg/g tissue) |

| Control | 0 | 7 | 0.01 ± 0.002 | 2.5 ± 0.2 |

| This compound | 1 | 7 | 0.25 ± 0.03 | 2.3 ± 0.1 |

| 5 | 7 | 1.1 ± 0.1 | 1.9 ± 0.2 | |

| 20 | 7 | 2.8 ± 0.3 | 1.2 ± 0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and desmosterol accumulation.

In Vitro Cell Culture and Treatment

-

Cell Lines: Human monocyte-like cell line U937 and Chinese Hamster Ovary (CHO-K1) cells are commonly used models.

-

Culture Conditions: Cells are maintained in RPMI-1640 (U937) or DMEM/F-12 (CHO-K1) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

-

Incubate for the specified duration (e.g., 24 or 48 hours).

-

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Cells: After treatment, wash cells with phosphate-buffered saline (PBS), scrape them into a glass tube, and centrifuge to obtain a cell pellet.

-

Tissues: Homogenize a known weight of tissue in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).

-

-

Lipid Extraction: Perform a Folch lipid extraction by adding chloroform:methanol (2:1, v/v) to the cell pellet or tissue homogenate, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

-

Saponification: Evaporate the organic solvent and saponify the lipid extract with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters.

-

Derivatization: Extract the non-saponifiable lipids (containing free sterols) with hexane (B92381). Evaporate the hexane and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5MS).

-

Use a temperature program to separate the different sterol species.

-

Detect and quantify the sterols using a mass spectrometer operating in electron ionization (EI) mode. Identify sterols based on their retention times and characteristic mass fragmentation patterns compared to authentic standards.

-

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are a commonly used model.

-

Acclimation: House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.

-

This compound Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the compound or vehicle control daily via oral gavage for the specified duration.

-

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue. Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

Signaling Pathways Affected by Desmosterol Accumulation

The accumulation of desmosterol significantly impacts key signaling pathways that regulate lipid metabolism and inflammation.

Activation of Liver X Receptors (LXRs)

Desmosterol is a potent endogenous agonist of LXRs (LXRα and LXRβ). Upon binding desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN).

Suppression of Sterol Regulatory Element-Binding Protein (SREBP) Pathway

Desmosterol accumulation leads to the suppression of the SREBP pathway. High intracellular sterol levels, including desmosterol, promote the binding of the SREBP Cleavage-Activating Protein (SCAP) to the Insulin-induced gene (Insig) proteins in the endoplasmic reticulum. This interaction retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus where SREBPs are proteolytically cleaved and activated. The inhibition of SREBP activation leads to the downregulation of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).

Conclusion

The inhibition of DHCR24 by this compound provides a powerful tool to study the biological functions of desmosterol. The resulting accumulation of this bioactive sterol modulates key signaling pathways involved in lipid homeostasis and inflammation, highlighting a promising avenue for the development of novel therapeutics. This guide provides a foundational understanding of the experimental approaches and expected outcomes in this area of research, serving as a practical resource for scientists and researchers in the field.

The Biological Activity of 25-Azacholestane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the predicted biological activity of 25-Azacholestane, a nitrogen-containing steroid (azasteroid). Based on the well-documented activities of structurally related compounds, this compound is anticipated to function as a potent inhibitor of 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal step of cholesterol biosynthesis. This inhibition leads to the accumulation of desmosterol (B1670304) and a subsequent reduction in cellular cholesterol levels, triggering a cascade of downstream effects on lipid metabolism and inflammatory signaling. This guide summarizes the core mechanism of action, presents quantitative data from related azasteroids, details relevant experimental protocols for characterization, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction

Azasteroids are a class of synthetic steroids where a carbon atom in the steroid nucleus or side chain is replaced by a nitrogen atom. This structural modification often imparts unique biological activities, particularly the ability to interfere with sterol metabolism. This compound, as its name suggests, is a cholestane (B1235564) derivative with a nitrogen atom at the 25th position. While direct experimental data on this compound is limited in publicly available literature, its biological activity can be confidently inferred from extensive research on closely related analogs, such as 20,25-diazacholesterol (Azacosterol).[1][2] These compounds are established inhibitors of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for converting desmosterol to cholesterol.[3]

Core Mechanism of Action: Inhibition of DHCR24

The primary biological activity of this compound is predicted to be the inhibition of DHCR24. This enzyme catalyzes the reduction of the C24-C25 double bond in the side chain of desmosterol, the final step in the Bloch pathway of cholesterol biosynthesis.

Downstream Consequences of DHCR24 Inhibition

Inhibition of DHCR24 by azasteroids like this compound leads to two major biochemical changes:

-

Accumulation of Desmosterol: The blockage of the conversion of desmosterol to cholesterol results in the intracellular accumulation of desmosterol.[3][4]

-

Reduction of Cholesterol: Consequently, the synthesis of cholesterol is decreased.

Desmosterol is not merely an inert precursor; it is a biologically active molecule that can modulate the activity of various nuclear receptors, most notably the Liver X Receptors (LXRs).[3] LXRs are master regulators of lipid metabolism, inflammation, and cholesterol homeostasis. The activation of LXRα by desmosterol can lead to beneficial effects such as the amelioration of hepatic steatosis and inflammation.[5]

Signaling Pathway

Caption: Inhibition of DHCR24 by this compound.

Quantitative Data for Related Azasteroids

| Compound | Target | IC50 / GI50 | Cell Line / System | Reference |

| 22,25-Diazacholesterol (8a) | PI-PLC | 7.4 µM | In vitro | [6] |

| 3β-hydroxy-22,25-diazacholestane (8b) | PI-PLC | 7.5 µM | In vitro | [6] |

| 20α-22,25-Diazacholesterol (8a2) | PI-PLC | 0.64 µM | In vitro | [6] |

| 20β-22,25-Diazacholesterol (8a1) | PI-PLC | 32.2 µM | In vitro | [6] |

| Irbesartan | DHCR24 | 602 nM | In vitro | [7] |

| SH42 | DHCR24 | 4 nM | In vitro | [7] |

| 22,25-Diazacholesterol (8a) | Tumor Cell Growth | 5.75 µM (Mean GI50) | NCI 54 Tumor Cell Lines | [6] |

Experimental Protocols

To characterize the biological activity of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.

DHCR24 Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of DHCR24 in the presence of the test compound.

Materials:

-

Recombinant human DHCR24 enzyme

-

Desmosterol (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM Tris/HCl, pH 7.2, 0.1 mM EDTA, 1 mM DTT)

-

This compound

-

Internal standard (e.g., cholesterol-d7)

-

Organic solvents (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHCR24 enzyme.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, desmosterol.

-

Incubate the reaction for a defined period (e.g., 4 hours) at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and the internal standard.

-

Extract the sterols by vortexing and centrifugation.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Derivatize the sterol extracts (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

-

Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amounts of desmosterol and newly formed cholesterol.[8][9]

-

Calculate the percentage of DHCR24 inhibition for each concentration of this compound and determine the IC50 value.[7]

Cellular Sterol Analysis

This assay determines the effect of this compound on the sterol composition of cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Cell culture medium (with and without lipoprotein-deficient serum)

-

This compound

-

Internal standard (e.g., epicoprostanol (B1214048) or cholesterol-d7)

-

Saponification solution (e.g., 1 M KOH in 90% ethanol)

-

Organic solvents (e.g., hexane)

Procedure:

-

Culture cells to a desired confluency.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 24-48 hours).

-

Harvest the cells, wash with PBS, and pellet by centrifugation.

-

Add the internal standard and the saponification solution to the cell pellet.

-

Incubate at 60°C for 1 hour to hydrolyze sterol esters.

-

Extract the non-saponifiable lipids (sterols) with hexane.

-

Evaporate the hexane extract to dryness.

-

Derivatize the sterol extracts.

-

Analyze the samples by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of cholesterol and desmosterol.[8][10]

-

Express the results as the ratio of desmosterol to cholesterol or as absolute amounts per cell protein.

Experimental Workflow

Caption: General workflow for characterizing this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not abundant, a strong case can be made for its role as a DHCR24 inhibitor based on the extensive research on structurally similar azasteroids. The anticipated consequences of this inhibition, namely the accumulation of desmosterol and the reduction of cholesterol, position this compound as a compound of interest for research in hyperlipidemia, inflammatory disorders, and other conditions where the modulation of cholesterol metabolism and LXR activity is therapeutically relevant. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its biological activity and potency. Further investigation into this and related azasteroids is warranted to explore their full therapeutic potential.

References

- 1. Azacosterol - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Structure-activity relationship of aza-steroids as PI-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to Structural Analogs of 25-Azacholestane

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Azacholestane and its structural analogs represent a compelling class of molecules with significant potential in modulating cholesterol metabolism and related signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. By inhibiting key enzymes in the cholesterol biosynthesis pathway, notably 24-dehydrocholesterol reductase (DHCR24), and interacting with nuclear receptors such as the Liver X Receptor (LXR), these analogs offer promising avenues for the development of novel therapeutics for a range of metabolic and proliferative disorders. This document details experimental protocols for the synthesis and biological characterization of this compound analogs and presents quantitative data to facilitate comparative analysis. Furthermore, it provides visual representations of the key signaling pathways and experimental workflows to aid in the understanding of their mechanisms of action.

Introduction

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The intricate regulation of its biosynthesis is critical for cellular homeostasis, and dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The late stages of the cholesterol biosynthesis pathway, particularly the reduction of desmosterol (B1670304) to cholesterol catalyzed by DHCR24, have emerged as attractive targets for therapeutic intervention.

This compound is a well-characterized azasteroid that functions as a potent inhibitor of DHCR24. The introduction of a nitrogen atom at the 25-position of the cholestane (B1235564) side chain mimics the transition state of the substrate, leading to effective enzyme inhibition. This guide explores the structural analogs of this compound, focusing on modifications that influence their biological activity and therapeutic potential.

Structural Analogs of this compound and their Biological Activities

The biological activity of this compound analogs is highly dependent on their structural features. Modifications to the steroid nucleus, the side chain, and the nitrogen atom at the 25-position can significantly impact their potency and selectivity as inhibitors of cholesterol biosynthesis and modulators of LXR activity.

Side-Chain Modified Analogs

One key area of investigation has been the modification of the side chain to enhance biological activity. For instance, the introduction of an azido (B1232118) group at the 25-position, as seen in 25-azidonorcholesterol , has been shown to inhibit cholesterol biosynthesis in cultured BHK 21 cells. This analog effectively curtails the incorporation of radioactive acetate (B1210297) into cholesterol, suggesting an inhibitory action at the level of HMG-CoA reductase, a rate-limiting enzyme in the early stages of the cholesterol biosynthesis pathway[1].

| Compound | Modification | Biological Activity | Reference |

| 25-Azidonorcholesterol | Azido group at C-25 | Inhibition of cholesterol biosynthesis (acetate incorporation) | [1] |

Key Signaling Pathways

The biological effects of this compound and its analogs are primarily mediated through their influence on two key signaling pathways: the cholesterol biosynthesis pathway and the Liver X Receptor (LXR) signaling pathway.

Cholesterol Biosynthesis Pathway

This compound analogs are potent inhibitors of the later stages of cholesterol biosynthesis. The primary target is 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the conversion of desmosterol to cholesterol. Inhibition of DHCR24 leads to the accumulation of desmosterol, which has its own biological activities, including serving as an endogenous ligand for LXR.

Liver X Receptor (LXR) Signaling Pathway

The accumulation of desmosterol resulting from DHCR24 inhibition leads to the activation of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Upon activation by oxysterols like desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby stimulating their transcription. Key LXR target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c, FAS).

References

In Vitro Effects of 25-Azacholestane on Sterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro effects of 25-azacholestane and related azasterols on the biosynthesis of sterol, with a primary focus on the inhibition of cholesterol production. Azasterols are a class of compounds known to interfere with various enzymatic steps in the sterol synthesis pathway. While specific quantitative data for this compound is limited in publicly available literature, extensive research on closely related analogs, such as 20,25-diazacholesterol, provides a strong framework for understanding its mechanism of action. This guide summarizes the key findings, presents relevant quantitative data for these analogous compounds, provides detailed experimental protocols for studying these effects, and includes visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Role of Azasterols in Sterol Synthesis Inhibition

Sterol biosynthesis is a complex and vital metabolic pathway in eukaryotes, responsible for the production of essential molecules like cholesterol. This pathway is a common target for therapeutic intervention, particularly for cholesterol-lowering drugs. Azasterols, which are sterol analogs where a carbon atom is replaced by a nitrogen atom, have been identified as potent inhibitors of specific enzymes within this pathway.

This compound belongs to this class of compounds. Its structural similarity to cholesterol precursors allows it to interact with and inhibit enzymes involved in the later stages of cholesterol synthesis. The primary target of many azasterols is 24-dehydrocholesterol reductase (DHCR24), an enzyme that catalyzes the final step in the Bloch pathway of cholesterol synthesis: the reduction of desmosterol (B1670304) to cholesterol. Inhibition of DHCR24 leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, desmosterol.

Quantitative Data on the In Vitro Effects of Related Azasterols

| Compound | Cell Line | Concentration | Effect | Reference |

| 20,25-Diazacholesterol | Chick embryo pectoral muscle cells | 1 µg/mL | Complete inhibition of cholesterol synthesis from acetate. | [1] |

| 20,25-Diazacholesterol | Chick embryo pectoral muscle cells | > 5 µg/mL | Cell lysis. | [1] |

| 20,25-Diazacholesterol | U-251MG astrocytoma cells | Not specified | Inhibition of DHCR24 leading to accumulation of desmosterol. | |

| 22,26-Azasterol | Leishmania amazonensis promastigotes | 100 nM | Complete growth arrest and cell lysis after 72 hours. | |

| 22,26-Azasterol | Leishmania amazonensis amastigotes | 100 nM | Complete growth arrest and cell lysis after 120 hours. |

Mechanism of Action: Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)

The primary mechanism by which this compound is presumed to inhibit sterol synthesis is through the competitive inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is responsible for the conversion of desmosterol to cholesterol.

Signaling Pathway of Sterol Synthesis and Point of Inhibition

The following diagram illustrates the final steps of the Bloch pathway for cholesterol synthesis, highlighting the point of inhibition by this compound.

Caption: Inhibition of DHCR24 by this compound in the sterol synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on sterol synthesis.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used, such as human hepatoma (HepG2), Chinese Hamster Ovary (CHO), or neuroblastoma (SH-SY5Y) cells.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Lipoprotein Depletion: To study de novo sterol synthesis, cells are often switched to a medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours prior to the experiment. This minimizes the uptake of exogenous cholesterol.

-

Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol). Cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent alone) must be included.

In Vitro Cholesterol Biosynthesis Assay using Radiolabeled Precursors

This assay measures the rate of de novo cholesterol synthesis by tracking the incorporation of a radiolabeled precursor.

-

Precursor: [¹⁴C]-acetate or [³H]-mevalonate are commonly used radiolabeled precursors.

-

Procedure: a. Culture and treat cells with this compound as described in section 4.1. b. During the final hours of treatment (e.g., 2-4 hours), add the radiolabeled precursor to the culture medium. c. After the incubation period, wash the cells with phosphate-buffered saline (PBS). d. Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol). e. Separate the lipid classes, typically by thin-layer chromatography (TLC). f. Scrape the bands corresponding to cholesterol and its precursors and quantify the radioactivity using a scintillation counter. g. Normalize the radioactivity to the total protein content of the cell lysate.

Experimental Workflow for Radiolabeled Cholesterol Biosynthesis Assay

Caption: Workflow for assessing cholesterol biosynthesis using radiolabeled precursors.

Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of cholesterol and its precursors, such as desmosterol.

-

Sample Preparation: a. Culture and treat cells as described in section 4.1. b. Harvest cells, wash with PBS, and record the cell number or measure total protein. c. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure. d. Saponify the lipid extract using alcoholic potassium hydroxide (B78521) to hydrolyze sterol esters. e. Extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.

-

Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ether derivatives to improve their volatility and chromatographic properties. This is typically done using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). b. Use a temperature program to separate the different sterols based on their boiling points. c. The eluting compounds are then introduced into a mass spectrometer for detection and quantification. d. Identify and quantify the sterols by comparing their retention times and mass spectra to those of authentic standards.

In Vitro DHCR24 Enzyme Activity Assay

This assay directly measures the activity of the DHCR24 enzyme.

-

Enzyme Source: a. Prepare microsomes from cultured cells or tissues known to express DHCR24. b. Alternatively, use a purified recombinant DHCR24 enzyme.

-

Assay Components: a. Substrate: Desmosterol. b. Cofactor: NADPH. c. Inhibitor: this compound at various concentrations. d. Buffer: A suitable buffer to maintain pH (e.g., phosphate (B84403) or Tris-HCl buffer).

-

Procedure: a. Incubate the enzyme source with the substrate, cofactor, and inhibitor (or vehicle control) at 37°C for a defined period. b. Stop the reaction (e.g., by adding a strong base for saponification). c. Extract the sterols as described in section 4.3. d. Analyze the conversion of desmosterol to cholesterol by GC-MS or HPLC. e. Calculate the enzyme activity and the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Expected Outcomes and Interpretation

Treatment of cultured cells with effective concentrations of this compound is expected to result in:

-

A dose-dependent decrease in the synthesis of new cholesterol.

-

A dose-dependent accumulation of desmosterol, the substrate of DHCR24.

-

A decrease in the ratio of cholesterol to desmosterol within the cells.

These outcomes would provide strong evidence for the inhibition of DHCR24 by this compound.

Conclusion

While direct quantitative data for this compound remains to be fully elucidated in the public domain, the information available for structurally similar azasterols strongly suggests that it acts as an inhibitor of sterol synthesis, likely by targeting the enzyme DHCR24. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the in vitro effects of this compound and other potential sterol synthesis inhibitors. Such studies are crucial for the development of new therapeutic agents for a variety of diseases linked to sterol metabolism.

References

Methodological & Application

Application Notes and Protocols for Inducing Desmosterolosis in Cell Culture Using 25-Azacholestane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterolosis is a condition characterized by the accumulation of desmosterol (B1670304), a precursor in the Bloch pathway of cholesterol biosynthesis. In a research setting, inducing desmosterolosis in cell culture is a valuable tool for studying the roles of desmosterol and cholesterol in various cellular processes. 25-Azacholestane is a potent inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the final step in cholesterol biosynthesis—the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment leads to a dose- and time-dependent increase in intracellular desmosterol levels and a concomitant decrease in cholesterol levels. This chemically-induced desmosterolosis provides a controlled system to investigate the downstream effects of altered sterol composition, such as the modulation of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways.

These application notes provide detailed protocols for the use of this compound to induce desmosterolosis in cultured cells, methods for the quantification of cellular sterols, and an overview of the expected effects on key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on cellular sterol composition in a mammalian cell line (e.g., J774 macrophages). These values are illustrative and may vary depending on the cell line, culture conditions, and specific experimental parameters.

Table 1: Dose-Dependent Effect of this compound on Cellular Sterol Levels

| This compound (µM) | Incubation Time (hours) | Desmosterol (% of total sterols) | Cholesterol (% of total sterols) |

| 0 (Control) | 24 | < 5% | > 95% |

| 0.1 | 24 | 25 - 35% | 65 - 75% |

| 1.0 | 24 | 60 - 70% | 30 - 40% |

| 10.0 | 24 | > 85% | < 15% |

Table 2: Time-Course of Desmosterol Accumulation with 1 µM this compound

| Incubation Time (hours) | Desmosterol (% of total sterols) | Cholesterol (% of total sterols) |

| 0 | < 5% | > 95% |

| 6 | 15 - 25% | 75 - 85% |

| 12 | 35 - 45% | 55 - 65% |

| 24 | 60 - 70% | 30 - 40% |

| 48 | > 80% | < 20% |

Mandatory Visualizations

Caption: Inhibition of DHCR24 by this compound.

Caption: Experimental Workflow for Desmosterolosis Induction.

Application Notes and Protocols for 25-Azacholestane in Atherosclerosis Research

Disclaimer: The following protocols and application notes are a synthesized framework based on the known activities of related azasteroid compounds and established methodologies in atherosclerosis research. As of the latest literature review, specific studies on the direct application of 25-Azacholestane in atherosclerosis are not available. Therefore, this document serves as a guiding template for researchers to design and implement studies to investigate the potential of this compound as a therapeutic agent in this field.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as heart attack and stroke.[1][2] The pathogenesis of atherosclerosis is multifactorial, involving lipid accumulation, inflammation, and the proliferation of vascular cells.[1][3] Azasteroids, a class of synthetic steroids where a carbon atom is replaced by a nitrogen atom, have shown potential in modulating lipid metabolism and inflammatory processes. For instance, the 4-azasteroid finasteride (B1672673) has been observed to reduce plasma cholesterol and delay the progression of atherosclerosis in preclinical models. While direct evidence is pending, this compound, as an azacholestane derivative, is hypothesized to exert similar effects, potentially through the inhibition of cholesterol biosynthesis or by modulating steroid hormone metabolism.

These application notes provide a comprehensive, albeit hypothetical, protocol for the investigation of this compound in both in vivo and in vitro models of atherosclerosis.

Hypothesized Mechanism of Action

Based on the known effects of other azasteroids and cholesterol-lowering compounds, the potential mechanisms of action for this compound in atherosclerosis may include:

-

Inhibition of Cholesterol Biosynthesis: Similar to other cholesterol biosynthesis inhibitors, this compound may target key enzymes in the cholesterol synthesis pathway, leading to reduced cellular cholesterol levels.[4]

-

Modulation of Steroid Hormone Metabolism: Azasteroids like finasteride are known 5-alpha reductase inhibitors. By altering the balance of steroid hormones, this compound could indirectly influence lipid metabolism and inflammation.

-

Anti-inflammatory Effects: The compound may exert direct anti-inflammatory effects on vascular cells, reducing the recruitment of immune cells to the arterial wall.

Experimental Protocols

In Vivo Efficacy Study in an Animal Model of Atherosclerosis

This protocol describes the use of low-density lipoprotein receptor-deficient (Ldlr-/-) mice, a well-established model for diet-induced atherosclerosis.

Objective: To evaluate the effect of this compound on the development and progression of atherosclerotic plaques, plasma lipid profiles, and markers of inflammation in Ldlr-/- mice.

Materials:

-

Male Ldlr-/- mice (6-8 weeks old)

-

High-fat diet (HFD), also known as a "Western diet," containing 21% fat and 0.15% cholesterol

-

This compound (purity >98%)

-

Vehicle (e.g., corn oil or a solution of 0.5% carboxymethylcellulose)

-

Atorvastatin (positive control)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue fixation and embedding reagents (e.g., 4% paraformaldehyde, O.C.T. compound)

-

Oil Red O staining solution

-

ELISA kits for plasma lipid and cytokine analysis

Experimental Workflow:

Caption: Workflow for the in vivo study of this compound in Ldlr-/- mice.

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Ldlr-/- mice for one week under standard laboratory conditions.

-

Randomly assign mice into four groups (n=10 per group):

-

Group 1: Vehicle control (receiving vehicle only)

-

Group 2: this compound - Low dose (e.g., 10 mg/kg/day)

-

Group 3: this compound - High dose (e.g., 50 mg/kg/day)

-

Group 4: Atorvastatin (positive control, e.g., 10 mg/kg/day)

-

-

All animals will be fed a high-fat diet throughout the study.

-

-

Drug Administration:

-

Administer this compound, atorvastatin, or vehicle daily via oral gavage for 12 weeks.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food intake weekly.

-

Collect blood samples via the tail vein every two weeks for interim lipid analysis.

-

-

Euthanasia and Tissue Harvest:

-

At the end of the 12-week treatment period, euthanize the mice.

-

Collect a final blood sample via cardiac puncture.

-

Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Carefully dissect the aorta and liver.

-

-

Atherosclerotic Plaque Analysis:

-

En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the total plaque area using image analysis software.

-

Aortic root analysis: Embed the proximal aorta in O.C.T. compound, prepare cryosections, and stain with Oil Red O and hematoxylin (B73222) and eosin (B541160) (H&E). Quantify the lesion area in the aortic root.

-

-

Plasma Analysis:

-

Measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercially available kits.

-

Quantify plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA.

-

-

Liver Analysis:

-

Perform H&E staining on liver sections to assess steatosis.

-

Analyze the expression of genes involved in cholesterol metabolism and inflammation using quantitative real-time PCR (qRT-PCR).

-

Quantitative Data Summary (Hypothetical):

| Group | Plaque Area (Aortic Arch, % of total area) | Plaque Area (Aortic Root, µm²) | Plasma TC (mg/dL) | Plasma LDL-C (mg/dL) | Plasma TNF-α (pg/mL) |

| Vehicle Control | 35 ± 5 | 450,000 ± 50,000 | 1200 ± 150 | 800 ± 100 | 150 ± 20 |

| This compound (Low Dose) | 28 ± 4 | 350,000 ± 45,000 | 950 ± 120 | 600 ± 80 | 120 ± 15 |

| This compound (High Dose) | 20 ± 3 | 250,000 ± 40,000 | 700 ± 100 | 400 ± 60 | 90 ± 10 |

| Atorvastatin | 18 ± 2 | 220,000 ± 35,000 | 650 ± 90 | 350 ± 50 | 85 ± 8 |

| p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control |

In Vitro Macrophage Foam Cell Formation Assay

This protocol investigates the effect of this compound on the uptake of modified lipoproteins by macrophages, a key event in the formation of atherosclerotic plaques.

Objective: To determine if this compound can inhibit the formation of macrophage foam cells in vitro.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating monocytes

-

Oxidized low-density lipoprotein (oxLDL)

-

This compound

-

Oil Red O staining solution

-

Cholesterol efflux assay kit

Experimental Workflow:

Caption: Workflow for the in vitro macrophage foam cell formation assay.

Procedure:

-

Cell Culture and Differentiation:

-

Culture macrophages in complete medium. If using primary monocytes, differentiate them into macrophages using PMA.

-

Seed the macrophages in multi-well plates.

-

-

Treatment:

-

Pre-treat the macrophages with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.

-

Incubate the cells with oxLDL (e.g., 50 µg/mL) for another 24 hours to induce foam cell formation.

-

-

Foam Cell Staining and Quantification:

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Stain the cells with Oil Red O to visualize lipid droplets.

-

Elute the stain and quantify the absorbance to measure lipid accumulation.

-

-

Cholesterol Efflux Assay:

-

Perform a cholesterol efflux assay to determine if this compound enhances the removal of cholesterol from macrophages to HDL acceptors.

-

Quantitative Data Summary (Hypothetical):

| Treatment | Lipid Accumulation (OD at 520 nm) | Cholesterol Efflux (% of control) |

| Control (no oxLDL) | 0.15 ± 0.02 | 100 ± 5 |

| oxLDL + Vehicle | 0.85 ± 0.10 | 102 ± 6 |

| oxLDL + this compound (1 µM) | 0.70 ± 0.08 | 115 ± 7 |

| oxLDL + this compound (5 µM) | 0.50 ± 0.06** | 130 ± 8 |

| oxLDL + this compound (10 µM) | 0.30 ± 0.04 | 150 ± 10 |

| *p < 0.05 vs. oxLDL + Vehicle; *p < 0.01 vs. oxLDL + Vehicle |

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-atherosclerotic effects, focusing on cholesterol metabolism and inflammation.

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

The provided protocols offer a robust framework for the initial investigation of this compound as a potential therapeutic agent for atherosclerosis. By employing established animal and cell culture models, researchers can elucidate the efficacy and mechanism of action of this compound. The hypothetical data and signaling pathways presented herein serve as a guide for experimental design and data interpretation. It is imperative that future studies on this compound are conducted to validate these proposed effects and to establish its potential role in cardiovascular medicine.

References

Application Notes and Protocols for Measuring Desmosterol Levels Following 25-Azacholestane Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterol (B1670304) is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1][2] The enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24) catalyzes the final step in this pathway, the reduction of the C24-25 double bond in desmosterol to form cholesterol.[3][4] 25-Azacholestane is a chemical compound known to inhibit the activity of DHCR24. This inhibition leads to an accumulation of desmosterol within cells and a concurrent decrease in cholesterol levels.[5] Therefore, the measurement of desmosterol levels following the administration of this compound serves as a direct indicator of the compound's target engagement and its impact on the cholesterol biosynthesis pathway.

These application notes provide detailed protocols for the treatment of cultured cells with this compound, extraction of lipids, and subsequent quantification of desmosterol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The diagram below illustrates the terminal steps of the cholesterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow for measuring desmosterol levels after this compound administration is depicted below.

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

-

Materials:

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., in DMSO)

-

6-well or 10 cm cell culture plates

-

-

Procedure:

-

Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare the desired concentrations of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest treatment group.

-

Remove the old medium and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

2. Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from cultured cells.

-

Materials:

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Ice

-

Procedure:

-

Aspirate the medium from the cell culture plates.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Add 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

-

Wash the combined organic phases by adding 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge as before.

-

Remove the upper aqueous phase.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) for GC-MS or methanol for LC-MS/MS) for analysis.

-

3. Sample Preparation for GC-MS Analysis

This protocol involves saponification to hydrolyze sterol esters and derivatization to increase the volatility of desmosterol.

-

Materials:

-

Dried lipid extract

-

1 M KOH in methanol

-

Hexane

-

Water

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

-

Procedure:

-

To the dried lipid extract, add 1 mL of 1 M KOH in methanol.

-

Incubate at 60°C for 1 hour to saponify the sterol esters.

-

After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).

-

Repeat the hexane extraction twice more and combine the hexane fractions.

-

Dry the combined hexane extracts under a stream of nitrogen.

-

For derivatization, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried sterol extract.[6]

-

Incubate at 60°C for 30 minutes.[7]

-

The sample is now ready for GC-MS analysis.

-

Analytical Methods

1. LC-MS/MS for Desmosterol Quantification

LC-MS/MS offers high sensitivity and specificity for the direct analysis of desmosterol without the need for derivatization.[8][9][10]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[11]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient to separate desmosterol from other sterols.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[11]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for desmosterol.

-

2. GC-MS for Desmosterol Quantification

GC-MS is a robust and widely used technique for sterol analysis.[1][12]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized sterols.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized desmosterol.

-

Data Presentation

Table 1: Quantitative Parameters for Desmosterol Analysis

| Parameter | LC-MS/MS | GC-MS | Reference |

| Derivatization | Not typically required | Required (e.g., Silylation) | [6][8] |

| Precursor Ion (m/z) | 367.4 (as [M-H₂O+H]⁺) | N/A | [11] |

| Product Ion (m/z) | 147.1 | N/A | [11] |

| Characteristic Ions (m/z) of TMS-derivative | N/A | 456 (M⁺), 366 (M⁺-90), 327 | [1] |

| Linearity Range | 0.1 - 10 µg/mL | 0.01 - 10 µg/mL | [11][13] |

| Internal Standard | d6-desmosterol or d7-lathosterol | Epicoprostanol or d6-desmosterol | [3][8] |

Data Analysis and Interpretation

-

Calibration Curve: Prepare a series of calibration standards of known desmosterol concentrations and analyze them alongside the experimental samples. Plot the peak area ratio of desmosterol to the internal standard against the concentration to generate a calibration curve.

-

Quantification: Determine the concentration of desmosterol in the experimental samples by interpolating their peak area ratios from the calibration curve.

-